molecular formula C10H17NO2 B14034916 methyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate

methyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate

Cat. No.: B14034916
M. Wt: 183.25 g/mol
InChI Key: KNPLGHZLVZHFSD-GEPGNKONSA-N
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Description

Methyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate is a bicyclic compound with a unique structure that makes it an interesting subject for research in various scientific fields. This compound is characterized by its bicyclo[2.2.2]octane framework, which is a common motif in many natural products and synthetic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions. This method uses an organic base to mediate the reaction, resulting in high yields and excellent enantioselectivities .

Industrial Production Methods

Industrial production of this compound may involve similar enantioselective methods but on a larger scale. The use of continuous flow reactors and other advanced technologies can help in scaling up the production while maintaining the desired stereochemistry and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Methyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired effects. For example, it may act as an inhibitor or activator of certain enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate
  • 8-Azabicyclo[3.2.1]octane derivatives
  • Tropane alkaloids

Uniqueness

What sets methyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate apart from similar compounds is its specific stereochemistry and the presence of the amino group at the 3-position. This unique structure allows it to interact with molecular targets in ways that other similar compounds cannot, making it a valuable tool in both research and industrial applications .

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

methyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate

InChI

InChI=1S/C10H17NO2/c1-13-10(12)8-6-2-4-7(5-3-6)9(8)11/h6-9H,2-5,11H2,1H3/t6?,7?,8-,9-/m1/s1

InChI Key

KNPLGHZLVZHFSD-GEPGNKONSA-N

Isomeric SMILES

COC(=O)[C@H]1[C@@H](C2CCC1CC2)N

Canonical SMILES

COC(=O)C1C2CCC(C1N)CC2

Origin of Product

United States

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